molecular formula C17H18O2 B14586965 (4-Methoxy-3,5-dimethylphenyl)(4-methylphenyl)methanone CAS No. 61259-83-4

(4-Methoxy-3,5-dimethylphenyl)(4-methylphenyl)methanone

Katalognummer: B14586965
CAS-Nummer: 61259-83-4
Molekulargewicht: 254.32 g/mol
InChI-Schlüssel: AWVNFFLEMVQKII-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Methoxy-3,5-dimethylphenyl)(4-methylphenyl)methanone is an organic compound with the molecular formula C16H18O2 It is characterized by the presence of methoxy, dimethyl, and methylphenyl groups attached to a methanone core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-3,5-dimethylphenyl)(4-methylphenyl)methanone typically involves the reaction of 4-methoxy-3,5-dimethylbenzoyl chloride with 4-methylphenylmagnesium bromide. The reaction is carried out under anhydrous conditions in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction mixture is stirred at a low temperature, usually around 0°C, to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Methoxy-3,5-dimethylphenyl)(4-methylphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for halogenation are commonly employed.

Major Products Formed

    Oxidation: Formation of 4-methoxy-3,5-dimethylbenzoic acid.

    Reduction: Formation of (4-methoxy-3,5-dimethylphenyl)(4-methylphenyl)methanol.

    Substitution: Formation of nitro or halogenated derivatives of the compound.

Wissenschaftliche Forschungsanwendungen

(4-Methoxy-3,5-dimethylphenyl)(4-methylphenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Wirkmechanismus

The mechanism of action of (4-Methoxy-3,5-dimethylphenyl)(4-methylphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (4-Methoxy-3,5-dimethylphenyl)(thiomorpholino)methanone
  • Tris(4-methoxy-3,5-dimethylphenyl)phosphine

Uniqueness

(4-Methoxy-3,5-dimethylphenyl)(4-methylphenyl)methanone is unique due to its specific combination of functional groups and structural features. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific research and industrial applications.

Eigenschaften

CAS-Nummer

61259-83-4

Molekularformel

C17H18O2

Molekulargewicht

254.32 g/mol

IUPAC-Name

(4-methoxy-3,5-dimethylphenyl)-(4-methylphenyl)methanone

InChI

InChI=1S/C17H18O2/c1-11-5-7-14(8-6-11)16(18)15-9-12(2)17(19-4)13(3)10-15/h5-10H,1-4H3

InChI-Schlüssel

AWVNFFLEMVQKII-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)C)OC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.